(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile
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Overview
Description
The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile is a complex organic molecule featuring a benzothiazole ring and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminobenzothiazole and 3,4-dimethylaniline.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed on the nitrile group to form amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid (CH₃COOH) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether under reflux.
Substitution: Bromine (Br₂) in carbon tetrachloride (CCl₄) at room temperature.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Corresponding amines from the nitrile group.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biology
Antimicrobial Activity: Studies have shown that derivatives of benzothiazole exhibit significant antimicrobial properties, making this compound a candidate for developing new antibiotics.
Medicine
Anticancer Research: The compound has potential as an anticancer agent due to its ability to interact with DNA and inhibit the proliferation of cancer cells.
Industry
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules such as DNA and proteins. The benzothiazole ring can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical cellular processes, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-yl)aniline: Similar structure but lacks the nitrile group.
3-(1,3-Benzothiazol-2-yl)-2-aminopropanenitrile: Similar structure but with an amino group instead of the dimethylphenyl group.
Uniqueness
The presence of both the benzothiazole ring and the dimethylphenyl group in (2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile imparts unique electronic and steric properties, making it more versatile in its applications compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(3,4-dimethylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3S/c1-12-7-8-15(9-13(12)2)20-11-14(10-19)18-21-16-5-3-4-6-17(16)22-18/h3-9,11,20H,1-2H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSJBMSZOKYTOB-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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